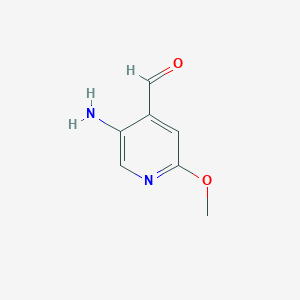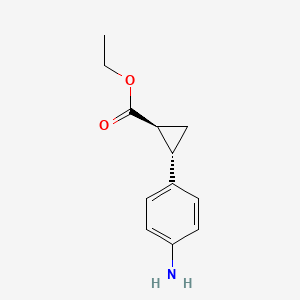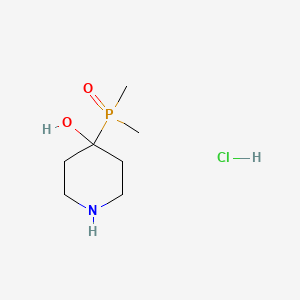
5-Hydroxy-2-methoxycarbonylaminobenzimidazole; 5-HydroxyMBC; 5-Hydroxycarbendazim; Methyl 5-hydroxybenzimidazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methoxycarbonylaminobenzimidazole, also known as 5-HydroxyMBC, 5-Hydroxycarbendazim, or Methyl 5-hydroxybenzimidazol-2-ylcarbamate, is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzimidazole and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole typically involves the reaction of 5-hydroxybenzimidazole with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2-methoxycarbonylaminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-hydroxybenzimidazole-2-carboxylic acid.
Reduction: Formation of 5-amino-2-methoxycarbonylaminobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methoxycarbonylaminobenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methoxycarbonylaminobenzimidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Carbendazim: A widely used fungicide with a similar structure but lacks the hydroxyl group.
Albendazole: An anthelmintic drug with a similar benzimidazole core but different substituents.
Mebendazole: Another anthelmintic drug with a similar structure but different functional groups.
Uniqueness
5-Hydroxy-2-methoxycarbonylaminobenzimidazole is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
ethyl 3-oxo-6-phenylmethoxyhexanoate |
InChI |
InChI=1S/C15H20O4/c1-2-19-15(17)11-14(16)9-6-10-18-12-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
Clave InChI |
ZGGLXDWYBLNMDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13452937.png)






![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)


![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)

![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
